Product packaging for Tetronasin(Cat. No.:CAS No. 75139-06-9)

Tetronasin

Cat. No.: B10859098
CAS No.: 75139-06-9
M. Wt: 602.8 g/mol
InChI Key: XZJAKURZQBNKKX-QFQDJZPHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetronasin (CAS 75139-06-9) is a natural polyether ionophore antibiotic produced by the actinomycete Streptomyces longisporoflavus . As a divalent cation antiporter, it exhibits a unique mechanism of action by selectively binding and transporting cations like calcium (Ca²⁺) and magnesium (Mg²⁺) across biological membranes, thereby disrupting crucial ion gradients and ATP-dependent processes in sensitive cells . This activity confers potent effects against Gram-positive bacteria and some anaerobic fungi, with research indicating its potency can be an order of magnitude greater than that of monensin against certain strains . In research applications, this compound has been instrumental in studying ruminal microbial fermentation. Studies demonstrate that it effectively lowers acetate molar percentages, increases propionate production, and decreases methane (CH₄) generation . Furthermore, this compound inhibits the biohydrogenation of dietary linoleic acid in the rumen, leading to the accumulation of conjugated linoleic acid (CLA) isomers such as cis-9, trans-11-C18:2. This modulation can enhance the nutritional profile of animal-derived fats, making this compound a valuable tool for nutritional science research . Historically used as a growth promotor in cattle and pigs and investigated for controlling swine dysentery, it is currently not approved for use in the UK and EU, underscoring its exclusive status as a research compound . Its complex structure, featuring over 12 chiral centers, also makes it a subject of interest in synthetic and biosynthetic chemistry . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H54O8 B10859098 Tetronasin CAS No. 75139-06-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

75139-06-9

Molecular Formula

C35H54O8

Molecular Weight

602.8 g/mol

IUPAC Name

(3E)-3-[(2S)-1-hydroxy-2-[(1S,2S,6R)-2-[(E)-3-hydroxy-2-[(2R,3R,6S)-6-[(E,3S)-3-[(2R,3S,5R)-5-[(1S)-1-methoxyethyl]-3-methyloxolan-2-yl]but-1-enyl]-3-methyloxan-2-yl]prop-1-enyl]-6-methylcyclohexyl]propylidene]oxolane-2,4-dione

InChI

InChI=1S/C35H54O8/c1-19-9-8-10-25(30(19)23(5)32(38)31-28(37)18-41-35(31)39)16-26(17-36)34-21(3)12-14-27(42-34)13-11-20(2)33-22(4)15-29(43-33)24(6)40-7/h11,13,16,19-25,27,29-30,33-34,36,38H,8-10,12,14-15,17-18H2,1-7H3/b13-11+,26-16+,32-31+/t19-,20+,21-,22+,23+,24+,25-,27-,29-,30-,33+,34-/m1/s1

InChI Key

XZJAKURZQBNKKX-QFQDJZPHSA-N

Isomeric SMILES

C[C@@H]1CCC[C@@H]([C@H]1[C@H](C)/C(=C\2/C(=O)COC2=O)/O)/C=C(\CO)/[C@H]3[C@@H](CC[C@H](O3)/C=C/[C@H](C)[C@H]4[C@H](C[C@@H](O4)[C@H](C)OC)C)C

Canonical SMILES

CC1CCCC(C1C(C)C(=C2C(=O)COC2=O)O)C=C(CO)C3C(CCC(O3)C=CC(C)C4C(CC(O4)C(C)OC)C)C

Origin of Product

United States

Mechanisms of Action of Tetronasin

Fundamental Ionophore Activity

As an ionophore, tetronasin acts as a mobile carrier for specific cations, binding them and facilitating their movement across otherwise impermeable biological membranes. nih.gov This process is not dependent on cellular energy in the form of ATP but rather on the existing concentration gradients of the transported ions. nih.gov this compound and other polyether ionophores achieve this by undergoing a conformational change upon binding a cation, encapsulating the charged ion within a lipophilic exterior that can readily diffuse through the cell membrane. nih.gov

This compound's primary function is to facilitate an electroneutral exchange of cations for protons (H⁺) across the cell membrane. nih.gov This exchange mechanism is highly specific to the particular ions that the ionophore can bind.

Research has identified this compound as a Ca²⁺/H⁺ exchanger. researchgate.net This means it preferentially binds an intracellular calcium ion (Ca²⁺) and transports it out of the cell in exchange for protons from the extracellular environment, which are transported into the cell. This activity contrasts with other ionophores like monensin (B1676710), which primarily exchange monovalent cations such as Na⁺ and K⁺ for protons. researchgate.net Studies on the ruminal bacterium Eubacterium ruminantium have demonstrated that this compound causes a distinct efflux of Ca²⁺. oup.com

By facilitating the continuous exchange of intracellular Ca²⁺ for extracellular H⁺, this compound effectively collapses the transmembrane gradients for both of these ions. The influx of protons leads to a decrease in the internal pH of the cell, while the efflux of calcium depletes the internal stores of this crucial signaling ion. oup.com This action also results in a slight decrease in the electrical potential across the membrane. oup.com The combination of the chemical gradient (pH) and the electrical potential constitutes the proton motive force, a critical energy reserve for many cellular processes. This compound's activity directly dissipates this force. grafiati.com

Facilitation of Cation Exchange Across Biological Membranes

Cellular and Molecular Consequences of Ion Transport

The relentless transport of ions by this compound triggers a cascade of detrimental effects within the cell, ultimately leading to growth inhibition and cell death in susceptible microorganisms.

The primary consequence of this compound's ionophore activity is the severe disruption of cation homeostasis. Cells must maintain specific and stable intracellular concentrations of ions like Ca²⁺, K⁺, Na⁺, and H⁺ for normal physiological function. By creating a new pathway for ion movement, this compound undermines the cell's ability to regulate these concentrations.

A significant molecular consequence of this disruption is the massive expenditure of cellular energy in an attempt to counteract the ionophore's effects. oup.com To maintain its essential ionic gradients against the constant leakage mediated by this compound, the cell must dramatically increase the activity of its ion pumps. This futile cycle consumes large amounts of ATP. oup.com Research on E. ruminantium showed that exposure to this compound led to a 75% decrease in the cell's ATP pool, demonstrating a catastrophic energy drain as a key mechanism of its toxic effect. researchgate.netoup.com This energy depletion, rather than the simple collapse of the ion gradients alone, is considered a primary cause of toxicity. oup.com

**Table 1: Effect of this compound on *Eubacterium ruminantium***

Parameter Control With this compound Percent Change
Intracellular Ca²⁺ (mM) 57 41 -28%
ATP (nmol mg protein⁻¹) 2.06 0.51 -75%

Data sourced from research on ruminal bacteria. oup.com

Changes in Cytosolic pH

As an ionophore, this compound facilitates the electroneutral exchange of cations for protons (H+) across the lipid bilayer of the cell membrane nih.gov. This action directly disrupts the electrochemical gradients that are essential for cellular function. By transporting cations out of the cell in exchange for protons moving into the cell, this compound can lead to a decrease in the intracellular pH, a condition known as cytosolic acidification. The maintenance of a stable cytosolic pH is critical for a vast array of cellular processes, including enzyme function and the integrity of the proton motive force. The dissipation of the proton gradient (ΔpH) across the membrane is a key consequence of this compound's ionophore activity nih.gov.

Impact on Cellular Energy Metabolism

The disruption of ion gradients by this compound has a profound impact on cellular energy metabolism, primarily by uncoupling oxidative phosphorylation from the electron transport chain wikipedia.org.

In aerobic organisms, the electron transport chain generates a proton motive force (a combination of a pH gradient and a membrane potential) across the inner mitochondrial membrane (in eukaryotes) or the cell membrane (in prokaryotes). This proton motive force is the primary energy source that ATP synthase uses to produce adenosine triphosphate (ATP) wikipedia.orgnih.gov.

This compound's activity as a proton ionophore dissipates this crucial proton gradient wikipedia.orgnih.gov. Protons that are pumped out by the electron transport chain are shuttled back into the cell by this compound, bypassing the ATP synthase enzyme. This uncoupling of electron transport from ATP synthesis means that the cell continues to consume oxygen and burn energy substrates, but the energy generated is not efficiently captured in the form of ATP nih.govresearchgate.net. The primary consequence is a significant reduction in the intracellular ATP concentration, leading to an energy crisis within the cell nih.gov. The energy that would have been used for ATP synthesis is instead lost as heat researchgate.net.

The disruption of cellular ion gradients triggers compensatory mechanisms that further strain the cell's depleted energy reserves. To counteract the influx of protons and the altered concentration of other ions, the cell activates its own ATP-dependent ion pumps (such as Na+/K+-ATPase and Ca2+-ATPases) in an attempt to restore the normal electrochemical gradients libretexts.org. These pumps consume large quantities of ATP, thereby increasing the demand for it at a time when its production is severely inhibited nih.govresearchgate.net.

This futile cycle of ion leakage and ATP-dependent pumping places an enormous metabolic burden on the microorganism. The cell expends more energy trying to maintain its ionic balance, leading to a rapid depletion of any remaining ATP stores wikipedia.orgnih.gov. Evidence for such ATP-dependent mechanisms comes from the observation that the organism that produces this compound, Streptomyces longisporoflavus, possesses an ATP-dependent efflux system to confer self-resistance, actively pumping the ionophore out of its own cells nih.gov.

Inhibition of Membrane Transport Proteins

The primary mode of action for this compound is not the direct inhibition of membrane transport proteins, but rather the creation of a new, unregulated pathway for ion movement across the membrane nih.gov. This action effectively renders the cell membrane "leaky" to specific ions, undermining the function of the cell's own carefully regulated transport proteins. By dissipating the ion gradients that many transporters rely on for energy (e.g., proton-coupled or sodium-coupled transporters), this compound indirectly impairs their function. The transport of essential nutrients into the cell and the efflux of waste products, which are often coupled to these gradients, are consequently compromised.

Enzyme Activity Modulation

The activity of numerous intracellular enzymes is highly dependent on specific ionic conditions and the availability of ATP. The changes in cytosolic pH and ion concentrations, along with the depletion of ATP caused by this compound, can lead to widespread modulation and inhibition of enzyme activity. Many enzymes have optimal pH ranges for their catalytic activity, and the cytosolic acidification induced by this compound can significantly reduce their efficiency frontiersin.org. Furthermore, the function of various enzymes that are dependent on ATP for energy or as a substrate is directly inhibited by the reduction in ATP concentration nih.govkhanacademy.org. The altered ATP/ADP ratio also acts as a powerful allosteric regulator for many key metabolic enzymes, signaling a state of energy distress and altering metabolic fluxes throughout the cell khanacademy.org.

Differential Activity Against Microbial Populations

This compound exhibits a selective spectrum of activity, with its potency varying significantly among different types of microorganisms. Research comparing its effects on ruminal microorganisms has shown that its efficacy is generally greater than that of another common ionophore, monensin nih.govnih.gov.

Its activity is most pronounced against bacteria with a Gram-positive cell wall structure. These bacteria are typically sensitive to this compound and are unable to adapt to its presence nih.govnih.gov. In contrast, Gram-negative bacteria are generally more resistant. Their outer membrane acts as an additional barrier, limiting the access of the ionophore to the inner cell membrane nih.gov.

The compound is also highly effective against certain anaerobic fungi, such as Neocallimastix frontalis, suggesting that these organisms are unable to survive in its presence nih.gov. The effect on ciliate protozoa, however, appears to be minor nih.govnih.gov. This differential activity allows this compound to selectively modulate microbial populations, for instance, in the rumen, favoring the growth of less sensitive, predominantly Gram-negative species.

Table 1: Comparative Sensitivity of Ruminal Microorganisms to this compound

Microbial Group Organism Example Sensitivity to this compound Reference
Gram-Positive Bacteria Lactobacillus casei Highly sensitive (55x more than to monensin) nih.gov
Ruminococcus flavefaciens Initially sensitive, but can adapt to grow at 100-fold higher concentrations nih.gov
Streptococcus bovis Sensitive nih.gov
Gram-Negative Bacteria General Population More resistant; able to adapt nih.gov
Anaerobic Fungi Neocallimastix frontalis Highly sensitive; survival unlikely nih.gov
Ciliate Protozoa General Population Minor effect nih.govnih.gov

Selectivity for Gram-Positive Bacteria

This compound, a polyether ionophore antibiotic, demonstrates a significant selective activity primarily against Gram-positive bacteria. nih.govnih.gov This selectivity is a characteristic feature of many ionophores and is largely attributed to the fundamental differences in the cell envelope structure between Gram-positive and Gram-negative bacteria. nih.gov Gram-negative bacteria possess an outer membrane, a complex lipopolysaccharide layer that acts as a formidable barrier, preventing hydrophobic compounds like this compound from reaching their cytoplasmic membrane target. nih.gov In contrast, Gram-positive bacteria lack this protective outer membrane, allowing the ionophore to interact directly with the cell membrane. frontiersin.org

Research has consistently shown that bacteria with a Gram-positive ultrastructure are generally sensitive to this compound and are often unable to adapt to its presence. nih.govsruc.ac.uk In comparative studies, the potency of this compound against most susceptible bacteria was found to be an order of magnitude or more greater than that of the related ionophore, Monensin. nih.govsruc.ac.uk For example, Lactobacillus casei was reported to be 55 times more sensitive to this compound than to Monensin. nih.govsruc.ac.uk While most Gram-positive bacteria are susceptible, some exceptions exist. For instance, the cellulolytic bacterium Ruminococcus flavefaciens demonstrated the ability to adapt to and grow in concentrations of this compound that were initially lethal. nih.gov Gram-negative bacteria, however, are typically more resistant and can often adapt to grow in the presence of the ionophore. nih.govsruc.ac.uk

Table 1: Comparative Sensitivity of Bacteria to this compound
Bacterial TypeGeneral SensitivityNotesReference
Gram-PositiveHighGenerally sensitive and unable to adapt to its presence. The lack of an outer membrane allows for direct interaction with the cytoplasmic membrane. nih.govsruc.ac.uk
Gram-NegativeLow / ResistantThe outer lipopolysaccharide membrane acts as a permeability barrier to the hydrophobic this compound molecule. nih.govnih.gov
Lactobacillus casei (Gram-Positive)Very HighDemonstrated 55 times more sensitivity to this compound compared to Monensin. nih.govsruc.ac.uk
Ruminococcus flavefaciens (Gram-Positive)Adaptable ResistanceAn exception among Gram-positive bacteria, it can adapt to grow at concentrations 100-fold higher than initially lethal doses. nih.gov

Potentiation of Efficacy by Metal Ions

The antibacterial efficacy of this compound is significantly influenced by the concentration of specific metal ions in the surrounding environment. aber.ac.uk As an ionophore, this compound functions by binding to cations and transporting them across lipid membranes, disrupting crucial ionic gradients and leading to a dissipation of the proton motive force, which ultimately depletes the cell's energy in the form of ATP. aber.ac.uknih.gov this compound is believed to function primarily as a Ca²⁺/H⁺ exchanger. aber.ac.uk

Studies investigating the interaction between this compound and various cations have shown that its potency can be enhanced or diminished depending on the specific ions present. Research on several species of ruminal bacteria demonstrated that altering cation concentrations can potentiate the efficacy of the ionophore. aber.ac.uk Specifically, the addition of Ca²⁺ (7.4 mM vs. a control of 2.8 mM) increased the potency of this compound, particularly when sodium concentrations were low. aber.ac.uk Furthermore, a high concentration of Na⁺ (172 mM vs. a control of 137 mM) also potentiated the efficacy of this compound. aber.ac.uk Conversely, high concentrations of K⁺ (35 mM vs. a control of 19 mM) tended to decrease the potency of the ionophore. aber.ac.uk This potentiation is thought to occur because the increased availability of the specific cation (Ca²⁺ or Na⁺) enhances the ionophore's transport activity, increasing the rate of energy expenditure by the bacterium as it struggles to maintain ionic homeostasis, leading to a more rapid cessation of growth and cell death. aber.ac.uk In sensitive bacteria treated with this compound, intracellular concentrations of Ca²⁺ were observed to fall, and ATP levels decreased by 75%. aber.ac.uk

Table 2: Effect of Metal Ion Concentration on this compound Efficacy
Metal IonConcentration ChangeEffect on this compound PotencyMechanism of ActionReference
Ca²⁺ (Calcium)IncreasedIncreasedAs a Ca²⁺/H⁺ exchanger, higher external Ca²⁺ concentration enhances this compound's ion transport activity, increasing bacterial energy expenditure. aber.ac.uk
Na⁺ (Sodium)IncreasedIncreasedHigh sodium levels also potentiate efficacy, likely by increasing the rate of energy expenditure to maintain ionic homeostasis. aber.ac.uk
K⁺ (Potassium)IncreasedDecreasedHigh potassium levels were found to decrease the potency of this compound against several bacterial species. aber.ac.uk

Biosynthesis of Tetronasin

Genetic Basis of Tetronasin Production

The production of this compound is encoded within a specific region of the Streptomyces longisporoflavus chromosome, known as a biosynthetic gene cluster (BGC). This cluster, designated as the tsn cluster, contains all the genetic information necessary for the synthesis of the this compound molecule.

Identification and Sequencing of the tsn Gene Cluster

The tsn biosynthetic gene cluster was identified and sequenced from Streptomyces longisporoflavus, and the sequence has been deposited in GenBank under the accession number FJ462704. The cluster spans a significant portion of the bacterial genome and is comprised of numerous open reading frames (ORFs) that code for the enzymes and proteins involved in this compound biosynthesis. While a complete functional annotation for every gene in the tsn cluster is still an area of ongoing research, analysis of homologous clusters provides significant insight into their roles.

Table 1: Key Genes in the this compound (tsn) Biosynthetic Cluster and Their Putative Functions (Note: This table is based on homology to the well-characterized tetronomycin (tmn) gene cluster and direct analysis where available. Specific gene names within the deposited tsn cluster may vary.)

Gene (Homolog in tmn cluster) Proposed Function
tsnAI-AV (Homologs of tmnI-VI) Type I Polyketide Synthases (PKSs)
tsn11 (Homolog of tmn11) Putative [4+2] cyclase (involved in cyclohexane (B81311) ring formation)
tsn15 (Homolog of tmn15) Putative cyclase (involved in tetrahydropyran (B127337) ring formation)
tsn12 (Homolog of tmn14) Cytochrome P450 monooxygenase (hydroxylates the polyketide chain)
tsnB, tsnC (Homologs of tmn7-9, 16-17) Genes for tetronic acid biosynthesis (glycerate utilization)
tnrA, tnrB ABC transporter proteins (conferring resistance to this compound)
Other tsn genes Regulatory proteins, tailoring enzymes, etc.

Homology with Related Polyether Biosynthetic Gene Clusters

The tsn gene cluster shares a high degree of homology with the biosynthetic gene clusters of other polyether tetronate antibiotics, most notably tetronomycin (tmn) from Streptomyces sp. NRRL 11266 and tetromadurin (mad) from Actinomadura verrucosospora. researchgate.netnih.gov This similarity in genetic architecture reflects the structural resemblance of the final products and suggests a conserved evolutionary origin and biosynthetic strategy.

All three clusters, tsn, tmn, and mad, feature a set of large, modular Type I polyketide synthase genes. researchgate.netnih.gov Furthermore, they all contain homologous genes for the biosynthesis of the characteristic tetronic acid moiety and for the formation of the various ring systems. researchgate.netnih.gov For instance, the cytochrome P450 enzyme Tsn12 in the tsn cluster is homologous to Tmn14 and Mad29, which are proposed to carry out equivalent hydroxylation steps in their respective pathways. nih.gov The conservation extends to the cyclization enzymes, indicating a common mechanism for the formation of the cyclohexane and tetrahydropyran rings across these related antibiotics. nih.govnih.gov

Polyketide Assembly and Chain Elongation

The backbone of this compound is a long carbon chain assembled through a process analogous to fatty acid synthesis, but with greater complexity and control. This assembly is carried out by a series of large, multi-domain enzymes known as polyketide synthases.

Role of Type I Polyketide Synthase (PKS) Enzymes

This compound biosynthesis employs five large, modular Type I polyketide synthases (PKSs). researchgate.net These enzymes function as a molecular assembly line, where each module is responsible for one cycle of chain elongation and modification. A typical PKS module contains several domains, including a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP), which work in concert to add a specific building block to the growing polyketide chain.

Incorporation of Malonyl-CoA and Methylmalonyl-CoA Units

The assembly of the 26-carbon backbone of this compound is achieved through the sequential condensation of simple carboxylic acid-derived extender units. researchgate.net Specifically, the this compound PKSs utilize seven molecules of malonyl-CoA and six molecules of (2S)-methylmalonyl-CoA. researchgate.net The acyltransferase (AT) domain within each PKS module is responsible for selecting the correct extender unit (either malonyl-CoA or methylmalonyl-CoA) and loading it onto the adjacent acyl carrier protein (ACP) domain. The ketosynthase (KS) domain then catalyzes the decarboxylative condensation of the extender unit with the growing polyketide chain, which is tethered to the ACP of the preceding module. The specific sequence and number of malonyl-CoA and methylmalonyl-CoA units incorporated are strictly dictated by the modular organization of the PKS enzymes, ensuring the precise construction of the this compound backbone.

Enzymatic Cyclization and Ring Formation

Following the assembly of the linear polyketide chain, a series of remarkable enzymatic reactions catalyze the formation of the multiple ring systems that characterize the this compound molecule. These cyclization events are crucial for the compound's final three-dimensional structure and its biological activity.

The formation of the cyclohexane and tetrahydropyran rings in this compound is a fascinating process that involves a cascade of cyclase enzymes. nih.gov While the exact intermediates and mechanisms are still under investigation, studies on the homologous tetromadurin pathway suggest a conserved mechanism. nih.gov This process is initiated by the enzyme Tsn11, a putative [4+2] cyclase, which is thought to catalyze an intramolecular cycloaddition to form an initial ring system. nih.gov Subsequently, another enzyme, Tsn15, acts on this intermediate to facilitate the formation of the tetrahydropyran ring and the rearrangement to the final cyclohexane ring structure. nih.gov The deletion of the homologous genes in related pathways results in the accumulation of linear or partially cyclized intermediates, confirming the essential role of these enzymes in the intricate process of ring formation. nih.gov

Formation of the Tetronate Ring

The characteristic 4-hydroxy-[5H]furan-2-one, or tetronate ring, is a defining feature of this compound. rsc.org Its formation is a critical step that occurs after the main polyketide chain is assembled. This process involves a conserved set of enzymes. In pathways analogous to this compound, such as that of tetromadurin, this involves a FkbH-like protein, a standalone acyl carrier protein (ACP), and a FabH-like protein. nih.gov The FkbH-like protein is believed to catalyze the formation of glyceryl-ACP from 1,3-bisphosphoglycerate, using the dedicated ACP as a scaffold. nih.gov Subsequently, a FabH-like ketosynthase catalyzes the crucial condensation reaction that forms the tetronate ring and releases the polyketide chain from the PKS machinery. nih.gov This mechanism, involving the attachment of a glycerate-derived unit, is a common strategy in the biosynthesis of tetronate-containing natural products. nih.govrsc.org

Stereospecific Cyclohexane and Tetrahydropyran Formation

The construction of the fused cyclohexane and tetrahydropyran ring systems in this compound is a remarkable example of enzymatic control over complex chemical transformations. This part of the pathway is catalyzed by a pair of specialized cyclase enzymes that ensure the correct stereochemistry of the final product. researchgate.net Research on the this compound gene cluster and homologous pathways suggests this is a conserved mechanism among polyether tetronate antibiotics. nih.gov

The this compound biosynthetic gene cluster encodes two key enzymes, Tsn11 and Tsn15, which are responsible for orchestrating the formation of the cyclohexane and tetrahydropyran rings. researchgate.net These enzymes function sequentially to catalyze a complex cascade of reactions. Tsn11 initiates the process, while Tsn15 takes the intermediate product and catalyzes its rearrangement into the final bicyclic system. researchgate.net The discovery of homologous enzyme pairs in other polyether antibiotic pathways, such as Mad10 and Mad31 in tetromadurin biosynthesis, underscores the importance and conservation of this two-enzyme strategy for building these complex cyclic structures. nih.govnih.gov

EnzymeProposed Function in this compound BiosynthesisHomologous Enzyme (Tetromadurin Pathway)
Tsn11 Catalyzes an inverse-electron-demand hetero-Diels-Alder reaction to form an oxadecalin intermediate. researchgate.netMad10 nih.govnih.gov
Tsn15 Catalyzes the dehydration and subsequent pericyclic rearrangement of the oxadecalin intermediate to form the tetrahydropyran ring. researchgate.netMad31 nih.govnih.gov

The mechanism for the formation of these rings is proposed to begin with the Tsn11 enzyme, which catalyzes a remarkable inverse-electron-demand hetero-Diels-Alder [4+2] cycloaddition. researchgate.net This reaction forms a key oxadecalin intermediate. Following this, the oxadecalin is hydrated to create a stable cyclic hemiacetal. This hemiacetal is the substrate for the second enzyme, Tsn15. Tsn15 then catalyzes a dehydration event followed by a pericyclic rearrangement, which fragments the oxadecalin ring and simultaneously forms the tetrahydropyran ring of the final this compound structure. researchgate.net This enzymatic cascade represents a sophisticated solution for the controlled construction of multiple stereocenters and ring systems from a linear polyketide precursor.

Tetrahydrofuran (B95107) Ring Elaboration

The biosynthesis of the tetrahydrofuran rings within this compound is thought to proceed via a pathway analogous to that of other polyether antibiotics like tetromadurin. nih.govplos.org This process is initiated by a monooxygenase enzyme that catalyzes the epoxidation of specific double bonds on the polyketide chain. nih.gov Following this, an epoxide hydrolase enzyme is proposed to catalyze a cascade of epoxide ring-opening events. This controlled cascade results in the formation of the tetrahydrofuran rings with precise stereochemistry. nih.gov In the related tetromadurin pathway, the enzymes MadC (a P450 monooxygenase) and MadB (an epoxide hydrolase) are responsible for these respective steps. nih.govplos.org

Post-Polyketide Modifications

The journey from a linear polyketide chain to the final this compound molecule involves a series of extensive post-polyketide modifications. The formation of the tetronate, cyclohexane, tetrahydropyran, and tetrahydrofuran rings are all examples of these crucial tailoring steps. nih.govresearchgate.net Beyond these major cyclizations, other modifications may occur. Based on analogous biosynthetic pathways, these can include hydroxylations at specific carbons, as well as potential acetylation and elimination reactions to form exocyclic double bonds. nih.govplos.org These final touches are essential for the molecule's structural integrity and biological function.

Biosynthetic Intermediates and Pathway Elucidation

The elucidation of the this compound biosynthetic pathway has been advanced significantly through genetic and biochemical studies. The sequencing of the this compound (tsn) gene cluster provided the fundamental blueprint, allowing researchers to predict the function of the enzymes involved. nih.gov A key strategy in confirming these predictions has been the use of targeted gene knockouts in related organisms. For instance, the deletion of the mad10 gene in the tetromadurin-producing bacterium resulted in the accumulation of a novel intermediate that lacks the cyclohexane and tetrahydropyran rings, providing strong evidence for the role of this cyclase. nih.gov This intermediate is considered analogous to a partially cyclized intermediate in the this compound pathway. nih.gov Furthermore, in vitro assays with purified enzymes have been instrumental. The incubation of the linear precursor with the enzyme Tsn11 led to the isolation and structural characterization of a cyclic hemiacetal intermediate, confirming the proposed multi-step cyclization mechanism. researchgate.net

Biosynthetic IntermediatePreceding Enzyme(s)Description
Linear Polyketide Chain Polyketide Synthase (PKS) enzymesThe initial backbone of the molecule, formed by the condensation of malonyl-CoA and methylmalonyl-CoA units. nih.gov
Oxadecalin Intermediate Tsn11Formed via an inverse-electron-demand hetero-Diels-Alder reaction. researchgate.net
Cyclic Hemiacetal Tsn11 + WaterA hydrated and more stable form of the oxadecalin intermediate; has been purified and structurally characterized. researchgate.net
Partially Cyclised Intermediate PKS, Tetronate-forming enzymesAn intermediate lacking the cyclohexane and tetrahydropyran rings, identified through analogy with mutants in the tetromadurin pathway. nih.gov

Biotechnological Implications for Pathway Engineering

The detailed understanding of the this compound biosynthetic pathway opens up possibilities for biotechnological applications, primarily through pathway engineering. rsc.org These strategies aim to either increase the production yield of this compound or to generate novel, structurally modified analogues with potentially improved or different biological activities.

One of the key strategies in pathway engineering is the targeted inactivation or modification of genes within the biosynthetic cluster. In the case of this compound, the deletion of specific tsn genes has been shown to result in the accumulation of biosynthetic intermediates and the creation of novel derivatives. For example, the deletion of the tsn11 gene in S. longisporoflavus abolishes the production of this compound and leads to the accumulation of a new metabolite, compound 17 , which is a partially cyclized intermediate lacking the cyclohexane and tetrahydropyran rings. researchgate.netnih.govplos.org This demonstrates that targeted gene disruption can be a powerful tool for generating new chemical entities.

StrainGenotypeProduct(s)Finding
S. longisporoflavusWild-typeThis compoundNormal production of the final compound.
S. longisporoflavus Δtsn11Deletion of tsn11Intermediate 3 , Compound 17 Abolished this compound production; accumulation of a late-stage intermediate and a novel derivative. researchgate.netnih.govplos.org
S. longisporoflavus Δtsn15Deletion of tsn15No this compoundAbolished this compound production. researchgate.net
S. longisporoflavus Δtsn11Δtsn15Double deletionIntermediate 3 Accumulation of the same intermediate as the Δtsn11 mutant. researchgate.net

Another approach with significant potential is the heterologous expression of the tsn gene cluster in a more amenable host organism. This could lead to improved yields and facilitate further engineering efforts. While specific high-yield heterologous production of this compound has not been extensively reported, the general strategy has been successful for other complex polyketides.

Furthermore, combinatorial biosynthesis, which involves the mixing and matching of PKS modules and tailoring enzymes from different biosynthetic pathways, offers a promising avenue for creating a diverse range of novel compounds. The modular nature of the this compound PKS system makes it a candidate for such engineering approaches, potentially allowing for the creation of hybrid polyketides with altered ring structures or functional groups.

Precursor supply engineering is another strategy that could be applied to enhance this compound production. By overexpressing genes involved in the biosynthesis of the primary building blocks, malonyl-CoA and methylmalonyl-CoA, it may be possible to increase the metabolic flux towards this compound and thereby improve the final titer. While specific studies on precursor feeding for this compound are limited, research on other polyketides has shown this to be an effective method for yield improvement.

Mechanisms of Microbial Resistance to Tetronasin

Intrinsic Resistance in Producer Organisms

The producer of an antibiotic must possess a self-protection mechanism to avoid suicide. In the case of Tetronasin, the producing organism, Streptomyces longisporoflavus, employs an intrinsic resistance strategy to protect itself from the ionophore it synthesizes. nih.govoup.com This self-resistance is crucial for its survival and continued production of the antibiotic. nih.govfrontiersin.org The primary mechanism identified is an active efflux system that expels the antibiotic from the cell, preventing it from reaching lethal intracellular concentrations. nih.govoup.com

The core of S. longisporoflavus's self-resistance is an ATP-Binding Cassette (ABC) transporter. nih.govoup.comasm.org This type of transporter utilizes the energy from ATP hydrolysis to actively pump substances across cellular membranes. nih.govfrontiersin.org In this context, the ABC transporter functions as an efflux pump, specifically removing this compound from the cytoplasm. nih.govnih.gov The identification of this resistance determinant was achieved by cloning a genomic library from S. longisporoflavus into the this compound-sensitive species Streptomyces lividans and screening for resistance. nih.govfrontiersin.orgnih.gov This process led to the discovery of a specific genetic locus responsible for conferring this robust resistance. nih.gov

The genetic basis for the ABC transporter-mediated resistance to this compound in S. longisporoflavus is the tnrB2/B3 operon. nih.govfrontiersin.orgresearchgate.net DNA sequence analysis of the responsible gene fragment revealed two complete open reading frames, ORF2 and ORF3, which encode the essential components of the transporter. nih.gov These genes are translationally coupled, indicating they function together as a single unit. nih.gov The mechanism conferred by the tnrB determinant is believed to be an ATP-dependent efflux system. nih.gov

The two primary components are:

TnrB2 : The protein product of the tnrB2 gene (ORF2) shows significant sequence similarity to the ATP-binding domains characteristic of the ABC transporter superfamily. nih.govfrontiersin.org This component is responsible for hydrolyzing ATP to provide the energy required for the transport process. nih.govfrontiersin.org

TnrB3 : Encoded by the adjacent and translationally coupled tnrB3 gene (ORF3), TnrB3 is a hydrophobic protein. nih.gov It is predicted to have six transmembrane helices, forming the integral membrane component of the transporter system. nih.gov This permease subunit likely forms the channel through which this compound is expelled from the cell. nih.govfrontiersin.org

Table 1: Components of the this compound Intrinsic Resistance Efflux System

Gene ComponentProtein ProductPredicted FunctionKey Characteristics
tnrB2TnrB2ATP-binding and hydrolysisContains ATP-binding domains typical of the ABC superfamily. nih.govfrontiersin.org
tnrB3TnrB3Transmembrane channel (Permease)Hydrophobic protein with six predicted transmembrane helices. nih.govfrontiersin.org

ATP-Binding Cassette (ABC) Transporter-Mediated Efflux System

Acquired and Adaptive Resistance in Target Microorganisms

While Gram-negative bacteria generally exhibit a degree of intrinsic resistance to lipophilic ionophores due to their protective outer membrane, some species are initially sensitive. nih.gov However, upon exposure, these susceptible microorganisms can develop or acquire resistance to this compound through adaptive changes, primarily involving modifications to the cell envelope. nih.govnaturalnews.com A notable example of this is seen in the Gram-negative rumen bacterium Prevotella ruminicola (formerly Bacteroides ruminicola), which can develop resistance when grown in the presence of increasing concentrations of this compound. nih.govnih.govresearchgate.net

A primary strategy for acquired resistance in target bacteria is the alteration of cell envelope permeability. nih.govnaturalnews.comresearchgate.net This involves structural changes that limit the ability of the this compound molecule to penetrate the bacterial cell and reach its site of action at the cell membrane. nih.gov These adaptations can include modifications that reduce the drug's ability to bind to the cell surface or changes that physically impede its passage through the outer membrane.

One observed phenomenon in this compound-resistant strains of Prevotella is a decreased capacity to bind the ionophore. nih.govusda.govresearchgate.net Studies using radioactively labeled this compound showed that mutant strains selected for resistance bound less of the compound compared to the original, sensitive wild-type cultures. nih.govusda.govresearchgate.net This suggests that modifications to the outer cell surface reduce the affinity for this compound, making it more difficult for the ionophore to associate with and subsequently traverse the cell envelope.

A hypothesized mechanism for reduced permeability in this compound-resistant P. ruminicola involves changes to the outer membrane porins. nih.govusda.gov Porins are protein channels that allow the passage of small, hydrophilic molecules across the outer membrane of Gram-negative bacteria. nih.govoup.com It has been suggested that resistant mutants may have smaller outer membrane porins. nih.govusda.gov This physical constriction would effectively prevent the relatively large and lipophilic this compound molecule from passing through these channels into the periplasmic space. nih.govmassey.ac.nz Evidence for this includes observations that resistant mutants showed reduced metabolism of larger molecules while the metabolism of smaller molecules remained unaffected, indicating a change in the porin exclusion limit. frontiersin.org

Table 2: Research Findings on Acquired Resistance to this compound

OrganismResistance MechanismObservationReference
Prevotella ruminicolaReduced Affinity for Ionophore BindingResistant mutants bound less radioactively labeled this compound than wild-type cultures. nih.govusda.govresearchgate.net
Prevotella ruminicolaChanges in Outer Membrane PorinsReduced metabolism of larger molecules (tetraphenylalanine) but not smaller ones (triphenylalanine), suggesting a reduced porin exclusion limit. nih.govfrontiersin.org
Prevotella ruminicolaAltered Cell Envelope PermeabilityPhenotypic analyses suggested that evolved resistance was caused by changes in the permeability of the cell envelope. nih.govresearchgate.net

Alterations in Cell Envelope Permeability

Cell Wall Thickening

While not directly documented for this compound, a notable resistance mechanism observed for the related polyether ionophore monensin (B1676710) is the thickening of the bacterial cell wall. nih.gov In various Enterococcus species, exposure to monensin has been shown to induce an increase in the thickness of the cell wall. nih.gov This structural alteration is considered a physiological adaptation rather than a stable genetic change. nih.gov The increased thickness of the cell wall may serve as a physical barrier, impeding the access of the ionophore to the cell membrane where it exerts its disruptive effects.

Upregulation of Cation Transporters

A key mechanism of resistance to this compound involves the active removal of the antibiotic from the cell through the upregulation of specific transporters. In the this compound-producing organism, Streptomyces longisporoflavus, a self-resistance mechanism has been identified that relies on an ABC (ATP-binding cassette) transporter. nih.gov This transporter system, encoded by the tnrB determinant, is believed to function as an ATP-dependent efflux pump, actively expelling this compound from the cytoplasm and thus preventing the accumulation of the antibiotic to toxic intracellular concentrations. nih.govnih.gov The gene product of ORF2 within this determinant, TnrB2, shows significant similarity to the ATP-binding domains of the ABC transporter superfamily, while the adjacent ORF3 gene product, TnrB3, is a hydrophobic protein predicted to form the transmembrane portion of the transporter. nih.gov

Compensatory Physiological Responses to Ion Imbalance

Polyether ionophores like this compound function by inserting into the cell membrane and facilitating the transport of cations, thereby disrupting the electrochemical gradients that are essential for numerous cellular processes. nih.gov This disruption of ion homeostasis, particularly of Na+, K+, and H+ gradients, triggers compensatory physiological responses in bacteria. nih.gov The cell attempts to counteract the ion imbalance by activating its own ion pumps, such as Na+/K+ ATPases, to restore the normal intracellular ion concentrations. nih.gov This effort, however, comes at a significant energetic cost, leading to an increased demand for ATP. nih.gov

Genetic Determinants of Resistance

The ability of bacteria to resist this compound is often rooted in specific genetic elements that can be intrinsic to the organism or acquired.

In Streptomyces longisporoflavus, the organism that produces this compound, two distinct genetic determinants of resistance, designated tnrA and tnrB, have been identified. nih.gov The tnrB determinant, in particular, has been shown to confer resistance when transferred to other susceptible Streptomyces species, such as Streptomyces albus. nih.gov This determinant contains an operon with two key genes, tnrB2 and tnrB3, which together encode an ABC-type transporter responsible for effluxing this compound from the cell. nih.gov

In other bacteria, such as the Gram-negative rumen bacterium Prevotella ruminicola (formerly Bacteroides ruminicola), resistance to this compound appears to arise from a chromosomal mutation. This mutation is stable, as the resistance phenotype is maintained even after repeated subculturing in the absence of the ionophore. The specific genetic locus of this mutation has not been fully characterized but is associated with a decrease in the permeability of the cell envelope.

Genetic DeterminantOrganismMechanism of ResistanceAssociated Genes
tnrAStreptomyces longisporoflavusNot fully characterized-
tnrBStreptomyces longisporoflavusABC-type efflux pumptnrB2, tnrB3
Chromosomal MutationPrevotella ruminicolaDecreased cell envelope permeabilityNot identified

Cross-Resistance Phenomena

The development of resistance to this compound can have broader implications, leading to decreased susceptibility to other antimicrobial agents.

Between Different Polyether Ionophores

A significant consequence of this compound resistance is the development of cross-resistance to other polyether ionophores. Studies have demonstrated that bacteria which have developed resistance to this compound also exhibit increased resistance to monensin and lasalocid. nih.gov This phenomenon has been observed in Gram-negative rumen bacteria. nih.gov The development of resistance to one ionophore likely selects for mechanisms that are effective against structurally similar compounds, leading to a broader resistance profile.

With Other Classes of Antimicrobials (e.g., Glycopeptides)

Cross-resistance between this compound and antibiotics of other classes has also been reported. Notably, increased resistance to this compound in some Gram-negative rumen bacteria has been linked to a decreased susceptibility to the glycopeptide antibiotic avoparcin (B1665849). nih.gov The proposed mechanism for this cross-resistance is a change in the permeability of the outer cell membrane. It is hypothesized that the alterations in the cell envelope that limit the entry of this compound also hinder the passage of the larger glycopeptide molecules. The use of avoparcin as a feed additive in the past has been linked to the emergence of vancomycin-resistant enterococci (VRE), as avoparcin provides cross-resistance to vancomycin (B549263). frontiersin.orgnih.gov

This compound-Resistant BacteriumCross-Resistant ToProposed Mechanism
Prevotella ruminicolaMonensin, LasalocidAltered cell envelope permeability
Prevotella ruminicolaAvoparcin (Glycopeptide)Altered cell envelope permeability

Biological Activities and Research Applications Non Clinical

Antimicrobial Spectrum and Potency

Tetronasin is a novel ionophoric antibiotic that demonstrates a potent and selective antimicrobial profile, primarily targeting Gram-positive bacteria. nih.govresearchgate.net Its potency against most susceptible bacteria is often an order of magnitude or more greater than that of the more established ionophore, monensin (B1676710). nih.govresearchgate.net This activity is linked to its function as an ionophore, which disrupts the transmembrane ionic gradients essential for bacterial survival. oup.comresearchgate.net Studies have shown that altering the concentration of specific cations in the growth medium can potentiate the efficacy of this compound. oup.comnih.gov For instance, high sodium concentrations can enhance its activity, while high potassium levels may decrease its potency against certain bacterial species. oup.comnih.gov

Bacteria characterized by a Gram-positive ultrastructure are generally highly sensitive to this compound and are typically unable to adapt to grow in its presence. nih.govresearchgate.net Research has identified several species that exhibit high susceptibility, including Streptococcus bovis, Lachnospira multiparus, and Eubacterium ruminantium. researchgate.net The high sensitivity of these bacteria is a key factor in how this compound modifies rumen fermentation. In comparative studies, the concentration of this compound required to inhibit the growth of these bacteria by 50% (IC50) is significantly lower than that of monensin, highlighting its greater potency. researchgate.net

Table 1: In Vitro Sensitivity of Rumen Bacteria to this compound

This table presents the 50% inhibitory concentration (IC50) of this compound for various rumen bacterial species, indicating their relative sensitivity. Data is sourced from Newbold et al., 1988. researchgate.net

Bacterial SpeciesGram Reaction/UltrastructureIC50 (µg/ml)
Streptococcus bovisPositive≤0.024
Lachnospira multiparusPositive≤0.024
Eubacterium ruminantiumPositive≤0.024
Bacteroides succinogenesNegative≤0.024
Butyrivibrio fibrisolvensNegative≤0.024
Lactobacillus caseiPositive0.012
Ruminococcus albusVariable0.048
Ruminococcus flavefaciensVariable0.048
Veillonella alcalescensNegative0.384
Bacteroides multiacidusNegative0.384
Ruminobacter amylophilusNegative0.768
Bacteroides ruminicolaNegative>1.6
Selenomonas ruminantiumNegative>1.6
Megasphaera elsdeniiNegative>1.6

In contrast to their Gram-positive counterparts, Gram-negative rumen bacteria are generally more resistant to this compound and can often adapt to grow in its presence. nih.govresearchgate.net Species such as Selenomonas ruminantium and Megasphaera elsdenii are highly resistant. researchgate.net Research has shown that Gram-negative bacteria like Prevotella ruminicola (formerly Bacteroides ruminicola) can be "trained" to resist higher concentrations of the ionophore through successive cultivation. nih.govnih.govoup.com This acquired resistance in B. ruminicola has been linked to a chromosomal mutation that alters the permeability of the cell envelope, thereby reducing the uptake of this compound. nih.govoup.com A notable finding is that increased resistance to this compound can lead to cross-resistance against other ionophores, such as monensin and lasalocid. nih.govnih.govoup.com

Effects on Rumen Microbial Ecology and Metabolism

By selectively inhibiting certain microbial populations, this compound significantly alters the microbial ecology and metabolic output of the rumen. nih.govnih.gov These changes are the foundation of its effects on animal nutrition and performance. The primary mechanism is the suppression of Gram-positive bacteria, which leads to shifts in fermentation patterns and nutrient metabolism. oup.com

Lactobacillus casei : This Gram-positive species is exceptionally sensitive to this compound, with one study finding it to be 55 times more sensitive to this compound than to monensin. nih.govresearchgate.net This high potency suggests a potential role for this compound in managing conditions like lactic acidosis, where lactobacilli can proliferate to detrimental levels. nih.govnih.gov

Streptococcus bovis : As a highly susceptible Gram-positive bacterium, S. bovis populations are significantly inhibited by this compound. researchgate.net In in vitro models simulating the onset of lactic acidosis, this compound effectively prevented the initial overgrowth of S. bovis that occurs when excess glucose is introduced, thereby preventing the accumulation of lactic acid. nih.gov

Bacteroides ruminicola : This Gram-negative bacterium is largely resistant to this compound and can adapt to its presence. researchgate.netnih.gov Research on adapted strains revealed that while growth and proteolytic activity were unaffected, the deamination of amino acids was severely inhibited. nih.gov The resistance mechanism involves a stable mutation that reduces cell envelope permeability. nih.govoup.com

Ruminococcus flavefaciens : This cellulolytic bacterium, while having a Gram-positive ultrastructure, is a notable exception to the rule that sensitive bacteria cannot adapt. nih.govresearchgate.net Studies have demonstrated that R. flavefaciens can adapt through successive cultivation to grow at this compound concentrations 100 times greater than those that were initially lethal. nih.govresearchgate.netaber.ac.uk

The breakdown of dietary proteins and the subsequent metabolism of peptides and amino acids by rumen microbes is a critical process for the host animal's nitrogen supply. nih.govresearchgate.net this compound influences this pathway by altering the microbial populations responsible for these metabolic steps. nih.gov

Proteolytic activity refers to the enzymatic breakdown of proteins into smaller peptides and amino acids. nih.gov The effect of this compound on this process appears to be indirect, resulting from shifts in the microbial community rather than direct enzyme inhibition. nih.gov When ruminal fluid was taken from cattle that had been receiving this compound, it exhibited lower proteolytic and deaminative activities compared to controls. nih.gov However, when this compound was added directly to unadapted ruminal fluid in vitro, it did not affect the rate of protein hydrolysis. nih.gov Furthermore, studies on pure cultures of Bacteroides ruminicola that had adapted to grow with this compound showed no influence on their protease activity. nih.gov The more significant impact of this compound on nitrogen metabolism appears to be the severe inhibition of amino acid deamination (the removal of an amino group from an amino acid) in bacteria that have adapted to its presence. nih.gov

Influence on Lactic Acidosis Development in vitro

This compound has been shown to be highly effective in preventing the accumulation of lactic acid in simulated in vitro models of ruminal lactic acidosis. nih.gov In a continuous co-culture system containing key ruminal bacteria (Megasphaera elsdenii, Selenomonas ruminantium, Streptococcus bovis, and Lactobacillus sp.), the addition of excess glucose typically induces a sequence of events mimicking acidosis, with an overgrowth of S. bovis followed by the dominance of lactobacilli as the pH drops. nih.gov

When added concurrently with the excess glucose, this compound was able to prevent the accumulation of lactic acid and maintain a healthy, non-lactate-producing bacterial population. nih.gov Research highlights that this compound is more potent in this preventative role than the ionophore Monensin. nih.gov Furthermore, in a significant demonstration of its therapeutic potential, when this compound was added 24 hours after the glucose challenge (a point where acidosis was already developing), it successfully reversed the condition. acs.org The addition of this compound reversed the proliferation of lactobacilli, leading to a decrease in lactate (B86563) concentration and a corresponding rise in pH and volatile fatty acid concentrations. acs.org In contrast, Monensin was unable to reverse the established acidosis under the same conditions. acs.org

Effects on Protozoa and Anaerobic Fungi

This compound demonstrates selective antimicrobial activity against different types of rumen microbes. Its potency is significantly greater against most targeted bacteria and fungi compared to Monensin. nih.gov

In vitro experiments and in vivo trials with cattle have indicated that the effect of this compound on ciliate protozoa is minor. nih.govnih.gov This is a distinguishing feature, as protozoa are significant contributors to the breakdown of peptides and amino acids. nih.gov

Conversely, this compound is highly effective against anaerobic fungi. nih.gov In vitro experiments that measured hydrogen production by the anaerobic fungus Neocallimastix frontalis suggested that the fungus would be unable to survive in environments containing this compound. nih.govnih.gov This potent antifungal activity is significant, as these fungi play a role in the digestion of fibrous plant material.

Applications in Investigating Ion Transport Mechanisms

As a polyether ionophore, this compound functions as a mobile ion carrier, making it a valuable tool for investigating the fundamental mechanisms of ion transport across biological and artificial lipid membranes. nih.gov Its ability to form a lipid-soluble complex with specific cations allows researchers to study the dynamics of membrane permeability and ion gradients.

The mechanism involves the this compound molecule undergoing a conformational change to encapsulate a cation, typically a monovalent or divalent ion. nih.gov The exterior of the resulting complex is hydrophobic, which facilitates its diffusion across the lipid bilayer, effectively shuttling the ion from one side of the membrane to the other. nih.gov The structure of the sodium-Tetronasin complex in solution has been determined, revealing a coordinated water molecule that is hydrogen-bonded to oxygen atoms within the this compound structure, playing a key role in stabilizing the complex. rsc.org

By incorporating this compound into artificial membranes or cellular models, researchers can probe the effects of controlled ion flux on various cellular processes. Its defined ion selectivity allows for the study of how gradients of specific ions, such as Na⁺ or K⁺, influence membrane potential, cellular signaling, and bioenergetics. nih.govastisensor.com This makes it a useful compound in the field of membrane biophysics and for developing and testing ion-selective sensors. mdpi.com

Research into this compound Derivatives and Analogs

The exploration of this compound's structural framework has led to the discovery and synthesis of new derivatives and analogs, aiming to modify its biological activity and selectivity. nih.gov

Demethoxythis compound

A recent example of a naturally occurring analog is Demethoxythis compound. This compound was discovered through the screening of environmental bacteria using a novel dual-sided agar (B569324) plate assay (DAPA). nih.gov The producing organism, strain K1063, was isolated from sediment collected in a fissure between the North American and Eurasian continental plates in Iceland and identified as a Streptomyces species. nih.gov

During the analysis of this strain, Demethoxythis compound was identified alongside the known compound this compound. nih.gov This discovery highlights the use of advanced screening techniques to find novel bioactive molecules from unique environmental niches. acs.org Both this compound and its newly discovered analog, Demethoxythis compound, were shown to possess antibiotic activity against Borrelia burgdorferi and Staphylococcus aureus in vitro. nih.gov

Potential as Leads for Novel Antimicrobials

This compound, a polycyclic polyether natural product, has garnered renewed scientific interest as a promising scaffold for the development of new antimicrobial agents. researchgate.net Initially isolated from a Streptomyces species in 1974, its biological activities were not extensively explored until recently. researchgate.net Modern research has revealed that this compound exhibits potent, broad-spectrum antibacterial activity, particularly against Gram-positive bacteria. researchgate.netnih.gov Its efficacy extends to challenging drug-resistant pathogens, positioning it as a valuable lead compound in an era where antimicrobial resistance poses a significant threat to global health. researchgate.netasm.orgnih.gov

Activity Against Drug-Resistant Isolates

Detailed investigations have demonstrated this compound's potent bactericidal action against a panel of clinically significant, drug-resistant bacterial isolates. Its activity is notably superior to several frontline antibiotics used for treating severe Gram-positive infections. researchgate.net

Recent studies have confirmed that this compound is highly effective against multiple strains of methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). researchgate.net In comparative analyses, this compound displayed significantly lower Minimum Inhibitory Concentrations (MICs) than both vancomycin (B549263) and linezolid (B1675486) against these resistant pathogens. researchgate.net For instance, against various MRSA strains, this compound's MIC values were recorded in the range of 0.015 to 0.031 μg/mL, whereas vancomycin's MICs were between 1 and 2 μg/mL, and linezolid's were between 2 and 4 μg/mL for the same strains. researchgate.net A similar trend was observed against VRE, where this compound inhibited growth at concentrations as low as 0.004 μg/mL. researchgate.net

Further research into a newly discovered analog, C-32-OH tetronomycin, also showed potent activity against vancomycin-intermediate Staphylococcus aureus (VISA) and VRE strains, although it was 16 to 32-fold weaker than the parent this compound, highlighting the importance of the C-34 methyl group for its full activity. nih.gov The potent and broad-spectrum nature of this compound against these difficult-to-treat bacteria underscores its potential as a template for new antibiotic discovery. researchgate.netnih.gov

OrganismStrainThis compound (μg/mL)Vancomycin (μg/mL)Linezolid (μg/mL)
S. aureusATCC 29213 (MSSA)0.01512
S. aureusNCTC 12493 (MRSA)0.03112
S. aureusKI-332 (MRSA)0.01524
S. aureusKI-2216 (MRSA)0.01512
E. faecalisATCC 292120.01522
E. faeciumKI-110 (VRE)0.004>1281

Data sourced from a 2023 study published in ACS Omega. researchgate.net The table presents the Minimum Inhibitory Concentration (MIC) values of this compound compared to Vancomycin and Linezolid against various strains of Staphylococcus aureus and Enterococcus.

Efficacy Against Bacterial Persister Cells and Biofilms

Two of the most significant challenges in treating chronic bacterial infections are the presence of bacterial biofilms and persister cells. asm.orgnih.govresearchgate.net Biofilms are structured communities of bacteria encased in a self-produced matrix, which confers high tolerance to antibiotics. nih.gov Within these biofilms, and also in planktonic populations, a small subpopulation of dormant, metabolically inactive but genetically susceptible "persister cells" can survive high doses of antibiotics. researchgate.netnih.govplos.org

Polyether ionophores, the class of compounds to which this compound belongs, have been identified as having the crucial ability to target and kill these resilient bacterial forms. asm.orgnih.gov Research on the effects of various ionophores on Staphylococcus aureus has shown that these compounds are effective against both persister cells and established biofilms. asm.orgnih.govresearchgate.net While standard antibiotics often fail to eradicate these dormant cells, polyether ionophores can effectively eliminate them. researchgate.net This suggests a mechanism of action that does not depend on active cell growth, which is the target of most conventional antibiotics. plos.org

Studies demonstrate that ionophores can both inhibit the formation of biofilms and eradicate mature, pre-formed biofilms. researchgate.net The ability to disrupt the biofilm matrix and kill the embedded cells, including the persister cell population, makes this class of compounds particularly valuable. researchgate.netnih.gov This efficacy against biofilms and persister cells, which are primary causes of chronic and recurrent infections, further highlights the therapeutic potential of this compound and related polyether ionophores as leads for novel antimicrobials. asm.orgnih.gov

Compound ClassTargetObserved EffectSignificance
Polyether Ionophores (e.g., this compound)Bacterial Persister CellsEffective killing of metabolically inactive persister cells. asm.orgnih.govresearchgate.netOvercomes a major mechanism of antibiotic tolerance and infection relapse. nih.gov
Polyether Ionophores (e.g., this compound)Bacterial BiofilmsInhibition of biofilm formation and eradication of established biofilms. asm.orgnih.govresearchgate.netPotential to treat chronic, biofilm-associated infections that are recalcitrant to standard therapies. researchgate.net

This table summarizes the documented effects of the polyether ionophore class of antibiotics, which includes this compound, on persistent bacterial forms based on recent microbiological research. asm.orgnih.govresearchgate.netnih.gov

Spectroscopic and Chromatographic Techniques in this compound Research

The structural complexity and subtle variations among polyether ionophore antibiotics necessitate the use of sophisticated analytical methodologies for their identification, characterization, and structural elucidation. In the study of this compound, a combination of advanced spectroscopic and chromatographic techniques has been instrumental. These methods provide detailed insights into the molecule's atomic connectivity, molecular weight, and elemental composition, and are crucial for distinguishing it from structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the definitive structural elucidation of organic molecules, including complex natural products like this compound. springernature.comnih.gov It provides unparalleled detail about the chemical environment of individual atoms (specifically ¹H and ¹³C), allowing for the precise mapping of the molecular structure. stanford.edu

In the research leading to the discovery of a new analog, demethoxythis compound, comprehensive one- and two-dimensional NMR analyses were pivotal in identifying both the new compound and the known this compound. nih.gov By comparing the acquired ¹H and ¹³C NMR data with previously published values, researchers could confirm the identity of this compound. nih.gov This comparative analysis is fundamental in natural product chemistry to verify known compounds and to highlight the subtle structural differences that signify a new chemical entity.

The detailed NMR data for this compound, as reported in this research, provides a spectroscopic fingerprint of the molecule. Key chemical shifts in both the proton and carbon spectra are characteristic of the specific functional groups and stereochemistry of this compound.

PositionδC (ppm)δH (ppm, mult., J in Hz)
2174.9
3117.7
4195.9
5102.7
642.62.53 (dd, 13.0, 3.5)
770.13.81 (ddd, 10.0, 3.5, 2.0)
836.51.58 (m)
967.93.54 (m)
1033.11.69 (m)
1177.23.41 (dd, 9.0, 2.5)
1241.21.96 (m)
1381.93.91 (d, 10.0)
1439.92.21 (m)
1534.41.25 (m), 1.60 (m)
1629.91.53 (m)
1772.93.78 (m)
1840.31.64 (m)
1927.81.22 (m), 1.39 (m)
2036.61.58 (m)
2170.83.28 (dd, 9.5, 3.0)
2238.12.34 (m)
23131.25.13 (d, 9.5)
24135.5
2541.42.62 (m)
2678.13.62 (dd, 8.5, 2.5)
2784.13.32 (d, 8.5)
2830.11.18 (m), 1.41 (m)
2910.50.89 (t, 7.5)
301.02 (d, 6.5)1.02 (d, 6.5)
3116.50.81 (d, 7.0)
3210.00.92 (d, 7.0)
3315.20.96 (d, 7.0)
3417.01.69 (s)
3512.30.97 (d, 7.0)
3658.13.36 (s)

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool in the analysis of this compound, providing critical information on its molecular weight and elemental composition. researchgate.net A comprehensive fragmentation study on this compound utilized high-resolution electrospray collision-induced dissociation tandem mass spectrometry (ESI-CID-MSn) to elucidate its fragmentation pathways. acs.orgnih.gov The accurate mass measurements of fragment ions allowed for the determination of their elemental formulae. acs.org The study revealed that the primary fragmentation routes of this compound originate from an initial loss of a water molecule through two distinct mechanisms. acs.orgnih.gov The major pathway involves the formation of a carbocation, which then undergoes a series of complex neutral eliminations to produce the observed fragment ions. acs.org

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of large and thermally labile molecules like this compound, as it allows for the formation of gas-phase ions with minimal fragmentation. utsouthwestern.edumdpi.com When coupled with a Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass analyzer, the resulting ESI-FT-ICR-MS offers exceptionally high resolution and mass accuracy. nih.govmdpi.complos.org This level of performance is crucial for unambiguously determining the elemental composition of the parent ion and its fragments, which is a key step in both the identification of known compounds and the structural elucidation of new ones. nih.gov The high resolving power of FT-ICR-MS can differentiate between ions with very similar m/z values, which is often necessary when analyzing complex biological samples. utsouthwestern.edu

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are essential for determining the elemental composition of a molecule. nih.gov This capability is a significant advantage in natural product research, as it allows for the confident assignment of molecular formulas to unknown compounds. In the study that identified demethoxythis compound, HRMS analysis was used alongside NMR to confirm the structure of both the new analog and this compound itself. nih.gov The precise mass measurements obtained from HRMS can effectively distinguish between compounds that have the same nominal mass but different elemental compositions, thereby reducing ambiguity in compound identification. chemrxiv.org

Proposed Fragmentm/zElemental CompositionDescription
[M+Na]+693.4241C₃₇H₆₂O₈NaSodium adduct of intact this compound
[M+Na-H₂O]+675.4135C₃₇H₆₀O₇NaLoss of a water molecule
Fragment A517.3529C₃₁H₄₉O₄Resulting from the major fragmentation pathway after water loss
Fragment B447.3158C₂₈H₄₃O₃Further fragmentation via complex neutral eliminations
Fragment C363.2688C₂₄H₃₅O₁Product of subsequent fragmentation steps

In natural product discovery, a significant challenge is the re-isolation of known compounds. Dereplication is the process of rapidly identifying known compounds in a complex mixture to prioritize the investigation of novel substances. researchgate.netmdpi.com Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a powerful tool for dereplication. nih.govresearchgate.net In the discovery of demethoxythis compound, LC-MS/MS analysis, in conjunction with the Global Natural Products Social Molecular Networking (GNPS) platform, was employed. nih.gov This approach allows for the comparison of experimental MS/MS fragmentation patterns with those in spectral libraries, enabling the rapid identification of known compounds, such as this compound, within a crude extract. nih.govnih.gov By identifying the known components early in the workflow, researchers can focus their efforts on the isolation and characterization of potentially new and bioactive molecules. mdpi.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical and preparative chemistry, used to separate, identify, and quantify each component in a mixture. springernature.com In the context of this compound research, HPLC is crucial for several applications. It is widely used to monitor the production of antibiotics during fermentation processes. nih.govresearchgate.nets4science.at By analyzing samples from the fermentation broth, researchers can track the concentration of this compound over time, allowing for the optimization of fermentation conditions to maximize yield. thermofisher.com

Furthermore, HPLC is an essential tool for the purification of this compound from complex crude extracts. The high resolving power of HPLC allows for the separation of this compound from other closely related metabolites and impurities, which is a critical step for obtaining a pure compound for subsequent structural elucidation and biological testing. thermofisher.com The choice of stationary phase, mobile phase composition, and detector are all optimized to achieve the best possible separation for this compound and its analogs.

Broader Academic and Research Implications

Contribution to Understanding Natural Product Biosynthesis

The elucidation of the Tetronasin biosynthetic pathway has provided profound insights into the generation of polyether tetronate antibiotics. Research has successfully identified and characterized the biosynthetic gene clusters responsible for the production of this compound and its close analog, tetronomycin.

The biosynthetic gene cluster for tetronomycin (tmn), found in Streptomyces sp. NRRL11266, spans a significant 113,234 base pairs and contains six modular polyketide synthase (PKS) genes along with 27 other open reading frames. nih.gov Similarly, the cluster for this compound (tsn) has been sequenced and analyzed. nih.gov These clusters orchestrate the assembly of the complex 26-carbon backbone of this compound from simple precursors. nih.govuic.edu Specifically, the PKS enzymes catalyze the condensation of six (2S)-methylmalonyl-CoA and seven malonyl-CoA extender units. nih.govuic.edu

One of the most significant findings from studying this compound biosynthesis is the mechanism of ring formation. Unlike some other polyether PKS systems, the oxidative cyclization reactions that form the characteristic ether rings appear to occur directly on the modular PKS scaffold. nih.gov Furthermore, the formation of the distinctive tetronate ring and the subsequent release of the molecule from the PKS share mechanistic features with the biosynthesis of spirotetronate compounds. nih.gov The study of a related compound, tetromadurin, has further supported a conserved mechanism for the formation of the cyclohexane (B81311) and tetrahydropyran (B127337) rings across the polyether tetronate family. nih.gov The generation of a partially cyclized intermediate of this compound, lacking these two rings, has been a key piece of evidence in understanding this multi-step process. nih.govrais.is

The detailed genetic and biochemical investigation of the this compound pathway serves as a valuable model for understanding the biosynthesis of other complex polyketides. nih.gov This knowledge underpins efforts in pathway engineering, with the potential to create novel derivatives with enhanced or altered biological activities. nih.gov

Table 1: Key Genes in this compound and Related Polyether Biosynthesis

Gene/Cluster Organism Function Reference
tmn locus Streptomyces sp. NRRL11266 Biosynthetic gene cluster for tetronomycin, contains 6 modular PKS genes and 27 ORFs. nih.gov
tsn cluster Streptomyces longisporoflavus Biosynthetic gene cluster for this compound. nih.gov
mad cluster Actinomadura verrucosospora Biosynthetic gene cluster for tetromadurin, a related polyether tetronate. uic.edurais.is
Tsn11, Tsn15 Streptomyces longisporoflavus Homologous to [4+2] cyclases, involved in the formation of the central rings of this compound. nih.gov
mad10, mad31 Actinomadura verrucosospora Putative cyclase enzymes responsible for cyclohexane and tetrahydropyran formation in tetromadurin biosynthesis. uic.edurais.is

Relevance in the Context of Antimicrobial Resistance Research

This compound's role as an ionophore antibiotic makes it a significant subject in the study of antimicrobial resistance (AMR). acs.org As an ionophore, it disrupts the essential ion gradients across microbial cell membranes, a mechanism that is distinct from many clinically used antibiotics. acs.org

Research into resistance mechanisms against this compound has identified specific genetic determinants. In the producing organism, Streptomyces longisporoflavus, a self-resistance mechanism has been identified which involves an ATP-binding cassette (ABC) transporter encoded by the tnrB2/B3 operon. This transporter actively effluxes the antibiotic, preventing its accumulation to toxic intracellular levels.

Studies on various bacteria have revealed both intrinsic and acquired resistance to ionophores like this compound. For instance, some Gram-negative bacteria exhibit higher intrinsic resistance. Furthermore, bacteria such as Prevotella ruminicola have been shown to develop stable resistance to this compound after exposure, which is associated with reduced binding of the antibiotic to the cell, likely due to changes in the cell envelope's permeability. The development of resistance in one bacterial species can also lead to cross-resistance to other ionophores, such as monensin (B1676710) and lasalocid.

One Health Perspective on Resistance Mechanisms

The use of ionophores like this compound in animal husbandry as growth promoters and for disease control raises important questions from a One Health perspective, which recognizes the interconnectedness of human, animal, and environmental health. nih.govuic.edu A primary concern is whether the use of these agents in animals could select for or disseminate antimicrobial resistance that could ultimately impact human health. nih.gov

The potential for cross-resistance between this compound and antibiotics used in human medicine is a key area of investigation. Research has shown that Prevotella ruminicola strains that develop resistance to this compound also show a decreased susceptibility to the glycopeptide antibiotic avoparcin (B1665849). nih.gov This cross-resistance is thought to be due to alterations in the outer membrane porins. nih.gov However, other studies have indicated that resistance to some ionophores, conferred by specific efflux pumps like NarAB, does not extend to a range of medically important antimicrobials. nih.gov

The genetic basis of resistance is also a critical factor. The discovery of ionophore resistance genes on mobile genetic elements, such as plasmids, in bacteria like Enterococcus faecium from poultry is a significant finding. nih.gov The presence of resistance genes on such elements raises the possibility of their transfer to other bacteria, potentially including human pathogens. nih.govacs.org The co-localization of resistance genes for ionophores and for antibiotics used in human medicine on the same transferable plasmids is a major concern, as the use of ionophores could then co-select for resistance to critical human drugs. nih.gov For example, there is evidence suggesting that the use of the ionophore narasin (B1676957) in chickens can enrich for bacteria carrying tetracycline (B611298) resistance genes. nih.gov

While this compound itself is not used in human medicine, understanding the dynamics of resistance to it in animal populations is crucial for a comprehensive strategy to combat the global threat of antimicrobial resistance. nih.govuic.edu

Table 2: Documented Resistance Mechanisms and Cross-Resistance associated with this compound and other Ionophores

Resistance Mechanism Conferring Gene/Mutation Affected Organism(s) Cross-Resistance Observed Reference
ABC Transporter (Efflux) tnrB2/B3 operon Streptomyces longisporoflavus - nih.gov
Reduced Cell Permeability Chromosomal mutation affecting cell envelope Prevotella ruminicola Monensin, Lasalocid, Avoparcin nih.gov
Plasmid-encoded ABC Transporter Homologs of tnrB2/B3 Enterococcus faecium Narasin nih.gov
Altered Outer Membrane Porins Not specified Prevotella ruminicola Avoparcin nih.gov

Potential for Development of New Research Tools

The unique properties of this compound and its derivatives position them as potentially valuable tools for various research applications. Their function as ionophores that preferentially bind and transport divalent cations like Ca2+ and Mg2+ makes them interesting probes for studying the roles of these ions in biological systems. acs.org

The discovery of new analogs, such as demethoxythis compound, through innovative screening platforms like the dual-sided agar (B569324) plate assay (DAPA), highlights the potential for finding novel chemical scaffolds. nih.gov These new molecules can serve as starting points for the development of more specific and potent research tools. Demethoxythis compound itself, being a newly identified antibiotic, expands the chemical space of ionophores available for study and potential modification. nih.gov

Furthermore, the study of this compound's biosynthetic pathway and the isolation of its intermediates can be instrumental in elucidating the mechanisms of other complex polyketide biosyntheses. nih.govrais.is By understanding how the intricate ring systems of this compound are formed, researchers can gain insights into the enzymatic machinery that could be harnessed for the engineered biosynthesis of other novel compounds. nih.gov The partially cyclized intermediates of this compound, for example, serve as valuable chemical probes to understand the sequence and specificity of the cyclase enzymes involved in its formation. nih.govrais.is This knowledge is not only fundamental to biochemistry but also provides a toolkit for synthetic biology, enabling the rational design and production of new bioactive molecules.

Q & A

Q. What experimental protocols are recommended for assessing Tetronasin’s impact on rumen fermentation in cattle?

To evaluate this compound’s effects, in vivo studies should utilize controlled grazing trials with steers allocated to treatment groups based on initial weight blocks. Dosages (e.g., 0–90 mg/day) should be administered via ground corn, and rumen samples analyzed for volatile fatty acid (VFA) profiles. Key metrics include linear changes in acetic-to-propionic acid ratios and total VFA concentrations . Rotate treatment groups among paddocks to minimize environmental variability, and measure daily weight gain to correlate dosage efficacy with growth outcomes .

Q. What methodological standards ensure reproducibility in this compound dose-response studies?

Standardize diet composition (e.g., bermudagrass vs. ryegrass-clover mixtures) to isolate dietary interactions. Use at least six steers per treatment group, stratified by initial weight, and employ stepwise dose escalation (e.g., 7.5–90 mg/day). Replicate findings across multiple pasture blocks and seasons to account for ecological variability. Report VFA analysis via gas chromatography and include raw data in supplementary materials for independent validation .

Q. What physiological indicators are critical for monitoring this compound’s efficacy in preventing frothy bloat?

Track rumen foam stability scores (scale 0–3), incidence of bloat, and VFA proportions. Effective dosages (e.g., 0.25 mg/kg body weight) reduce foam severity and acetic acid production while increasing propionic acid. Monitor post-treatment recovery phases to assess residual effects after antibiotic withdrawal .

Advanced Research Questions

Q. How can contradictions in optimal this compound dosages across studies be systematically resolved?

Conflicting results (e.g., 30 mg/day vs. 90 mg/day for maximal weight gain) may arise from dietary or breed-specific factors. Conduct meta-analyses stratified by forage type, cattle age, and regional conditions. Use multivariate regression to identify confounding variables (e.g., pasture pH, microbial diversity) and validate findings through cross-over trials .

Q. What strategies isolate this compound’s specific effects from confounding variables in mixed dietary interventions?

Employ factorial designs to test this compound across graded forage-grain ratios. Pair microbiome sequencing (16S rRNA) with metabolomic profiling to distinguish ionophore activity from diet-induced microbial shifts. Control for seasonal variations by repeating trials in controlled feeding environments .

Q. How can multi-omics approaches elucidate this compound’s mode of action at the microbial level?

Integrate metagenomics (microbial taxa), transcriptomics (gene expression in rumen bacteria), and metabolomics (VFA pathways) to map dose-dependent shifts. Focus on taxa like Streptococcus bovis, which are sensitive to ionophores, and correlate their abundance with propionate synthesis pathways .

Methodological Best Practices

Q. How should researchers design studies to address ethical and practical constraints in this compound trials?

Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

  • Feasibility : Use non-invasive rumen sampling (e.g., stomach tubing).
  • Ethical : Adhere to animal welfare guidelines for bloat induction and euthanasia.
  • Relevance : Align dosage ranges with agricultural regulations to ensure translatability .

Q. What statistical methods are optimal for analyzing this compound’s dose-response data?

Apply linear mixed-effects models to account for pasture-block random effects. Use ANOVA with Tukey’s post hoc tests for pairwise dose comparisons. For non-linear responses (e.g., threshold effects), employ segmented regression analysis .

Data Reporting and Validation

Q. How can researchers enhance the credibility of this compound studies during peer review?

  • Transparency : Publish raw VFA data, pasture conditions, and steer health records as supplementary materials.
  • Reproducibility : Detail feed preparation protocols (e.g., grinding methods, corn-to-Tetronasin ratios).
  • Critique addressing : Preemptively discuss limitations, such as small sample sizes or short trial durations, and propose follow-up experiments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.